prop-2-en-1-yl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate
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Overview
Description
PROP-2-EN-1-YL 4-METHYL-2-[7-METHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a chromeno-pyrrol core, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 4-METHYL-2-[7-METHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 4-METHYL-2-[7-METHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
PROP-2-EN-1-YL 4-METHYL-2-[7-METHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 4-METHYL-2-[7-METHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-pyrrol derivatives, thiazole-containing compounds, and molecules with similar functional groups. Examples include:
Lavandulyl isovalerate: A compound with a similar ester functional group.
Imidazole derivatives: Compounds with a similar heterocyclic structure.
Propargyl compounds: Molecules with a similar propargyl group.
Uniqueness
PROP-2-EN-1-YL 4-METHYL-2-[7-METHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a chromeno-pyrrol core, a thiazole ring, and various functional groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development in various fields .
Properties
Molecular Formula |
C27H22N2O5S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
prop-2-enyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H22N2O5S/c1-5-12-33-26(32)24-16(4)28-27(35-24)29-21(17-9-6-14(2)7-10-17)20-22(30)18-13-15(3)8-11-19(18)34-23(20)25(29)31/h5-11,13,21H,1,12H2,2-4H3 |
InChI Key |
TYMUACFOMFRVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=C(C3=O)C=C(C=C5)C |
Origin of Product |
United States |
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